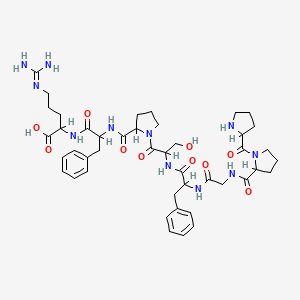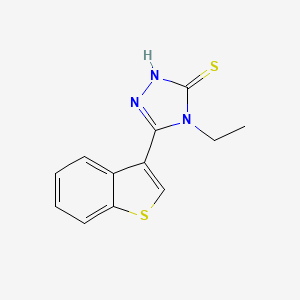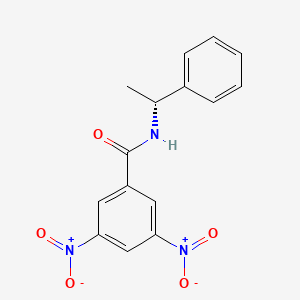
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
Overview
Description
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is a chiral compound that is often used in the field of organic chemistry for various applications, including as a resolving agent for enantiomers. The compound features a benzoyl group substituted with two nitro groups at the 3 and 5 positions, attached to an alpha-phenylethylamine moiety. Its chiral nature makes it valuable in stereochemical studies and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including proteins and enzymes .
Mode of Action
It’s known that the compound can effectively inhibit the replications of the hepatitis c virus (hcv) and other viral infections
Biochemical Pathways
It’s worth noting that similar compounds have been shown to interfere with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It has been noted that the compound can effectively inhibit the replications of the hepatitis c virus (hcv) and other viral infections
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine plays a significant role in biochemical reactions, particularly in the context of chiral recognition. It interacts with enzymes, proteins, and other biomolecules through specific binding interactions. For instance, it has been shown to interact with chiral selectors in liquid-liquid extraction processes, enabling the separation of enantiomers . The nature of these interactions often involves hydrogen bonding, π-π interactions, and van der Waals forces, which contribute to the compound’s ability to distinguish between different enantiomers.
Cellular Effects
The effects of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, its impact on gene expression can result in altered cellular responses and functions.
Molecular Mechanism
At the molecular level, ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it may induce conformational changes in proteins that enhance their activity. Changes in gene expression are often mediated through the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine over time are critical factors in laboratory settings. This compound is generally stable under controlled conditions, but its effects can change over time due to degradation or interaction with other compounds . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes . Toxic or adverse effects are often observed at high doses, including potential damage to tissues and organs. Threshold effects are also noted, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions, depending on the cellular context and the presence of specific enzymes.
Transport and Distribution
The transport and distribution of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution.
Subcellular Localization
The subcellular localization of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For instance, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine typically involves the reaction of ®-alpha-phenylethylamine with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 3,5-diaminobenzoyl-alpha-phenylethylamine.
Hydrolysis: 3,5-dinitrobenzoic acid and ®-alpha-phenylethylamine.
Scientific Research Applications
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is widely used in scientific research, particularly in:
Chiral Resolution: As a resolving agent for separating enantiomers in stereochemical studies.
Analytical Chemistry: Used in the derivatization of alcohols for qualitative organic analysis.
Pharmaceutical Research: Investigated for its potential use in the synthesis of chiral drugs and intermediates.
Material Science: Studied for its properties in the development of new materials with specific chiral characteristics.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine: The enantiomer of the compound, used for similar applications but with opposite chiral properties.
3,5-Dinitrobenzoyl chloride: A precursor in the synthesis of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine.
3,5-Dinitrobenzoic acid: Another related compound used in various chemical reactions.
Uniqueness
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is unique due to its specific chiral configuration, which makes it particularly useful in the resolution of enantiomers. Its ability to form stable complexes with other chiral molecules distinguishes it from other similar compounds.
Properties
IUPAC Name |
3,5-dinitro-N-[(1R)-1-phenylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVDCGKLRIYRW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383178 | |
| Record name | 3,5-Dinitro-N-[(1R)-1-phenylethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69632-32-2 | |
| Record name | 3,5-Dinitro-N-[(1R)-1-phenylethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


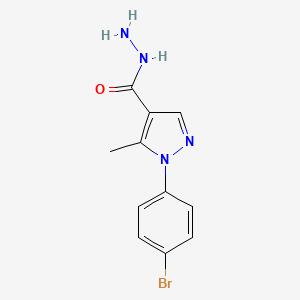


![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)
![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)
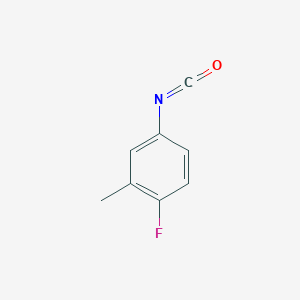

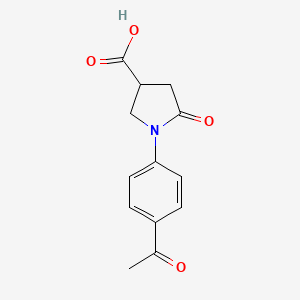
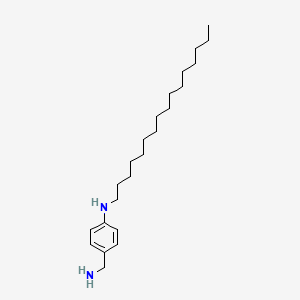
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

